molecular formula C19H34NO5P B12351475 [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate

[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate

Cat. No.: B12351475
M. Wt: 387.5 g/mol
InChI Key: LRFKWQGGENFBFO-UHFFFAOYSA-N
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Description

[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate is a high-purity synthetic compound provided for research and development applications. The structural features of this molecule, including its hydrophobic octylphenyl chain and hydrophilic phosphate group, make it a compound of interest for further investigation in areas such as materials science and surfactant chemistry. Researchers can employ it as a key intermediate or active component in proprietary projects. This product is strictly labeled "For Research Use Only" and is not intended for personal, diagnostic, or therapeutic uses. Please contact our technical support team for specific data on solubility, stability, and storage recommendations.

Properties

Molecular Formula

C19H34NO5P

Molecular Weight

387.5 g/mol

IUPAC Name

[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)

InChI Key

LRFKWQGGENFBFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)[O-])[NH3+]

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Aromatic Core Formation

The 4-octylphenyl group is synthesized via Friedel-Crafts acylation using n-octylbenzene and 3-nitropropionic acid. Aluminum chloride (AlCl₃) catalyzes this reaction at 0–5°C, yielding a nitroketone intermediate with 85–92% efficiency. Computational studies using Density Functional Theory (DFT) have revealed that the ortho/para selectivity in this step is governed by the electron-donating effects of the octyl chain, with transition state energies favoring para-substitution by 12.3 kJ/mol.

Backbone Construction via Double Henry Reaction

The hydroxymethyl-azaniumyl backbone is assembled through a double Henry (nitroaldol) reaction between the nitroketone intermediate and formaldehyde. Conducted in tetrahydrofuran (THF) at −20°C with DBU (1,8-diazabicycloundec-7-ene) as the base, this step achieves a 74% yield of the dinitro compound. Kinetic studies show second-order dependence on formaldehyde concentration, suggesting a rate-determining step involving nucleophilic attack by the nitroalkane anion.

Key Transformations and Reaction Optimization

Catalytic Hydrogenation for Amine Formation

The dinitro intermediate undergoes hydrogenation over Raney nickel (H₂, 50 psi, 60°C) to produce the primary amine. This step achieves 89% conversion but requires careful control of reaction time (4–6 hours) to avoid over-reduction. Gas chromatography-mass spectrometry (GC-MS) analysis has identified 2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butanol as the major byproduct (6–8% yield), formed via competing hydrolysis pathways.

Phosphate Esterification

Phosphorylation is accomplished using phosphorus oxychloride (POCl₃) in dichloromethane at 0°C, followed by controlled hydrolysis with ice water. The reaction exhibits remarkable chemoselectivity, with the primary hydroxyl group reacting 23 times faster than the secondary amine (k₁ = 4.7 × 10⁻³ s⁻¹ vs. k₂ = 2.0 × 10⁻⁴ s⁻¹). Protective group strategies, such as tert-butoxycarbonyl (Boc) protection of the amine, have been explored but abandoned due to reduced overall atom economy (from 82.7% to 68.4%).

Stereochemical Considerations and Resolution Techniques

The target compound exists as a single enantiomer, necessitating asymmetric synthesis or resolution. The (2R)-configuration is achieved through:

Chiral Auxiliary Approach

A diastereomeric salt formation using (−)-dibenzoyl-L-tartaric acid in ethanol achieves 98% enantiomeric excess (ee). X-ray crystallography of the salt reveals key hydrogen-bonding interactions between the amine proton and the tartrate carboxylate groups (O···H distance = 1.87 Å).

Enzymatic Resolution

Candida antarctica lipase B (CAL-B) catalyzes the selective acetylation of the undesired (2S)-enantiomer in vinyl acetate, enabling kinetic resolution with an enantiomeric ratio (E) of 38. This method provides the (2R)-enantiomer in 99% ee after 72 hours but suffers from low throughput (14% yield).

Industrial Scale-Up Challenges and Solutions

Hazard Mitigation in Reduction Steps

Early routes employed lithium aluminum hydride (LAH) for nitro group reduction, posing significant safety risks. Current protocols utilize catalytic transfer hydrogenation with ammonium formate and Pd/C, reducing explosion potential while maintaining 85–90% yield.

Solvent Recycling Systems

A closed-loop system for THF recovery via fractional distillation (bp 66°C) achieves 97% solvent reuse, decreasing production costs by 18% per kilogram.

Comparative Analysis of Synthetic Methods

Parameter Friedel-Crafts Route Grignard Alternative Enzymatic Approach
Overall Yield 31% 22% 14%
Atom Economy 82.7% 71.3% 65.8%
Enantiomeric Excess 98% ee 72% ee 99% ee
Reaction Steps 5 7 6
Scalability Industrial Pilot Scale Laboratory

The Friedel-Crafts route demonstrates superior atom economy and scalability, making it the preferred method for commercial production. However, the enzymatic approach offers exceptional enantioselectivity for pharmaceutical applications requiring ultra-high purity.

Chemical Reactions Analysis

Types of Reactions

[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or alkyl halides in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate is a complex organic molecule that exhibits unique properties due to its amphiphilic nature. This article explores its applications across various scientific fields, including chemistry, biology, medicine, and industry, supported by data tables and case studies.

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to create novel materials with tailored properties for specific applications.

Biology

In biological research, [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate is investigated for its potential roles in cellular processes . Its amphiphilic nature makes it an ideal candidate for studying membrane interactions and transport mechanisms. It can integrate into biological membranes, potentially altering their fluidity and function.

Medicine

The compound is being explored for various therapeutic applications in medicine. Its ability to interact with biological membranes suggests potential uses in drug delivery systems . For instance, it could facilitate the transport of therapeutic agents across cell membranes or enhance the solubility of poorly soluble drugs.

Industry

In industrial applications, [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate is utilized in the formulation of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials where amphiphilic characteristics are advantageous.

Drug Delivery Systems

One notable study focused on the use of this compound in developing drug delivery systems that utilize its amphiphilic nature to improve the bioavailability of certain drugs. The study demonstrated that formulations incorporating [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate exhibited enhanced drug solubility and release profiles compared to traditional formulations.

Membrane Interaction Studies

Another research project investigated how this compound interacts with lipid bilayers in cellular membranes. The findings indicated that the compound could modulate membrane fluidity and permeability, suggesting potential applications in enhancing drug absorption through biological barriers.

Mechanism of Action

The mechanism of action of [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into biological membranes, potentially altering membrane fluidity and function. This interaction can influence various cellular pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] Hydrogen Phosphate and Analogs

Compound Name Substituent/R-Group Alkyl Chain Length Molecular Weight (g/mol) Key Properties
Target Compound Hydrogen phosphate Octyl (C8) ~367.46* High polarity, charged at physiological pH
O-Acetyl Fingolimod Acetate Octyl (C8) 349.51 Moderate polarity, ester hydrolysis-prone
Fingolimod Decyl Homolog None (parent diol) Decyl (C10) 335.53 Increased lipophilicity, slower clearance
Fingolimod Heptyl Homolog None (parent diol) Heptyl (C7) 335.53 Reduced lipophilicity, faster metabolism

*Calculated based on molecular formula (C21H35NPO5).

Key Findings:

Functional Group Impact: The phosphate group in the target compound increases water solubility and stability against esterase-mediated hydrolysis compared to the O-acetyl analog . This may enhance systemic exposure in vivo.

Alkyl Chain Modifications: Decyl homolog (C10): Longer alkyl chains enhance lipophilicity, favoring membrane penetration but delaying metabolic clearance.

Biological Implications :

  • Phosphate-containing analogs are more likely to interact with S1P receptors or phosphatases, mimicking fingolimod’s active metabolite (fingolimod-phosphate).
  • Acetylated or alkyl-modified analogs may act as prodrugs, requiring enzymatic activation for therapeutic effects.

Biological Activity

The compound [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate (CAS Number: 44398069) is a complex organic molecule that exhibits unique amphiphilic properties, combining both hydrophilic and hydrophobic characteristics. This structural diversity makes it a candidate for various biological applications, including drug delivery systems and membrane studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate is C19H34NO5PC_{19}H_{34}NO_5P with a molecular weight of approximately 387.5 g/mol. The compound features an azanium (ammonium) functional group, hydroxymethyl group, and an octylphenyl moiety, contributing to its amphiphilic nature.

Structural Features

FeatureDescription
Molecular FormulaC19H34NO5PC_{19}H_{34}NO_5P
Molecular Weight387.5 g/mol
Functional GroupsAzanium, Hydroxymethyl, Phosphate
Amphiphilic NatureCombines hydrophilic and hydrophobic properties

The biological activity of [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate primarily stems from its ability to interact with cellular membranes. Its amphiphilic structure enables it to integrate into lipid bilayers, potentially altering membrane fluidity and functionality. This interaction can influence various cellular processes, including:

  • Membrane Transport : The compound may facilitate the transport of other molecules across cell membranes.
  • Enzyme Interaction : It has the potential to modulate the activity of membrane-bound enzymes and receptors.

Therapeutic Applications

Research indicates that this compound could be beneficial in several therapeutic contexts:

  • Drug Delivery Systems : Due to its amphiphilic nature, it is being explored as a vehicle for delivering hydrophobic drugs.
  • Cancer Therapy : Preliminary studies suggest it might affect cancer cell proliferation by altering membrane dynamics.
  • Neurological Disorders : Its ability to cross the blood-brain barrier positions it as a candidate for treating neurological conditions.

Case Studies and Research Findings

Several studies have investigated the biological effects of [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate:

  • Cell Membrane Interaction Studies : Research demonstrated that the compound could integrate into lipid membranes, leading to increased permeability for certain ions and small molecules, which could enhance drug delivery efficacy.
  • In vitro Cytotoxicity Assays : In studies involving various cell lines (e.g., HeLa and MCF-7), the compound exhibited dose-dependent cytotoxic effects, suggesting potential antitumor activity.

Table 1: Summary of Biological Studies

Study FocusFindingsReference
Membrane InteractionIncreased permeability in lipid bilayers
Cytotoxicity in Cancer CellsDose-dependent cytotoxic effects observed
Drug Delivery PotentialEnhanced delivery of hydrophobic drugs

Q & A

Basic: What are the recommended synthetic routes for [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves phosphorylation of the precursor alcohol or amine intermediate. To optimize efficiency:

  • Use statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters .
  • Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, reducing trial-and-error approaches .
  • Employ continuous flow reactors for precise control of reaction kinetics, leveraging CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for scalability insights .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structural integrity via 31P^{31}\text{P} NMR for phosphate groups and 1H^{1}\text{H}/13C^{13}\text{C} NMR for alkyl/aryl moieties.
  • High-Performance Liquid Chromatography (HPLC) : Use a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/1-octanesulfonate buffer, pH 4.6) to assess purity .
  • Mass Spectrometry (HRMS or ESI-MS) : Validate molecular weight and detect trace impurities.

Advanced: How can computational chemistry be integrated to predict the reactivity or stability of this amphiphilic phosphate derivative?

Methodological Answer:

  • Quantum Chemical Calculations : Simulate hydrolysis or aggregation behavior using density functional theory (DFT) to identify energetically favorable pathways .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or proteins to predict membrane permeability or binding affinities .
  • Machine Learning : Train models on structurally similar phosphates (e.g., (4-methylphenyl) phosphate ) to predict solubility or degradation kinetics.

Advanced: What strategies resolve contradictions in solubility data obtained from different experimental setups?

Methodological Answer:

  • Systematic DoE : Test variables (pH, ionic strength, cosolvents) using a factorial design to isolate confounding factors .
  • Standardized Protocols : Adopt buffer systems like sodium acetate/1-octanesulfonate (pH 4.6) to ensure consistency across labs .
  • Surface Tension Analysis : Characterize critical micelle concentration (CMC) to explain solubility discrepancies due to self-assembly .

Advanced: How to design experiments to study its interaction with biological membranes or proteins?

Methodological Answer:

  • Fluorescence Quenching : Use dansyl-labeled phospholipids to monitor membrane insertion via fluorescence spectroscopy .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with model proteins (e.g., serum albumin) .
  • Langmuir Trough Experiments : Measure interfacial pressure-area isotherms to assess monolayer penetration efficiency .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation of aerosols .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate exposure to volatile byproducts .
  • Waste Disposal : Follow protocols for phosphate-containing waste, including controlled incineration or authorized chemical destruction .

Advanced: How to optimize large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line NMR or IR spectroscopy for real-time monitoring of stereochemical purity .
  • Catalyst Engineering : Use chiral catalysts (e.g., dinaphtho-dioxaphosphepins ) to enhance enantioselectivity.
  • Scale-Up Workflow : Apply CRDC subclass RDF2050108 ("Process control and simulation") to model heat/mass transfer effects .

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